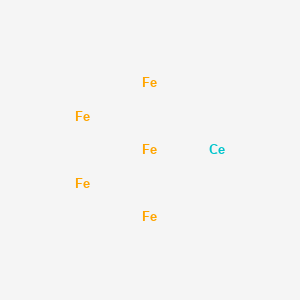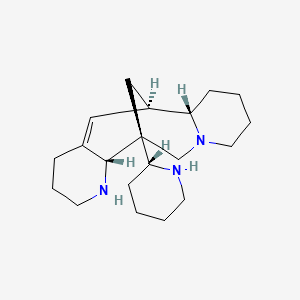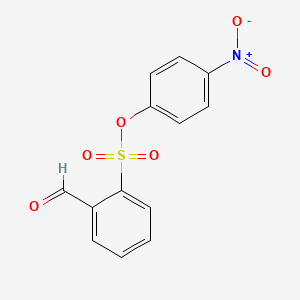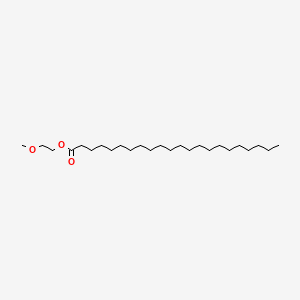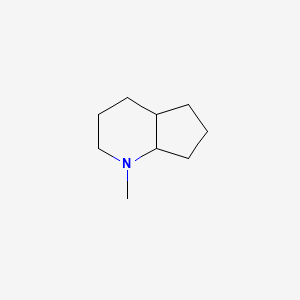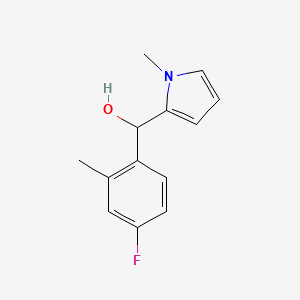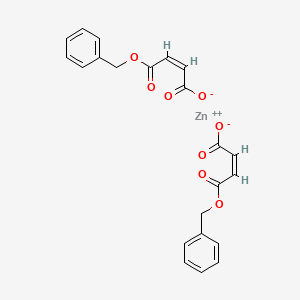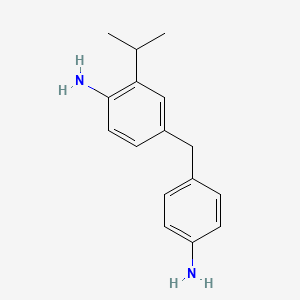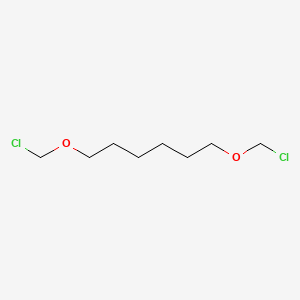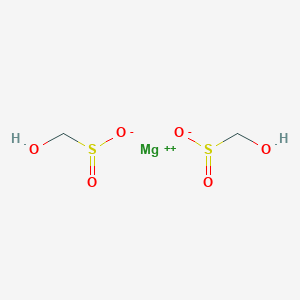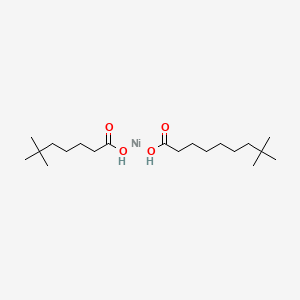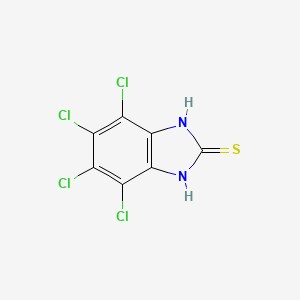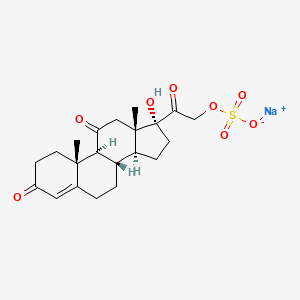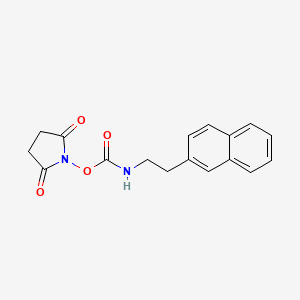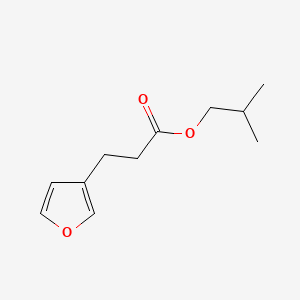
2-Methylpropyl furan-3-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl furan-3-propionate is an organic compound belonging to the ester class It is characterized by the presence of a furan ring attached to a propionate group, with a 2-methylpropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl furan-3-propionate typically involves the esterification of 3-furanpropanoic acid with 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Furanpropanoic acid+2-MethylpropanolAcid catalyst2-Methylpropyl furan-3-propionate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl furan-3-propionate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Methylpropyl furan-3-propanol.
Substitution: Brominated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
2-Methylpropyl furan-3-propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, often used in perfumes and food flavorings.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl furan-3-propionate largely depends on its interaction with biological targets. In antimicrobial applications, it is believed to disrupt microbial cell membranes, leading to cell lysis. The furan ring can also interact with various enzymes, inhibiting their activity and thus exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Methyl furan-3-propionate
- Butyl furan-3-propionate
Comparison
2-Methylpropyl furan-3-propionate is unique due to its 2-methylpropyl substituent, which imparts distinct physicochemical properties, such as higher boiling point and enhanced hydrophobicity, compared to its analogs like ethyl 3-(furan-2-yl)propionate and methyl furan-3-propionate. These properties make it more suitable for specific applications in the flavor and fragrance industry.
Propiedades
Número CAS |
93963-70-3 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-methylpropyl 3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C11H16O3/c1-9(2)7-14-11(12)4-3-10-5-6-13-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |
Clave InChI |
FDUJDSSSKYHAHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CCC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


